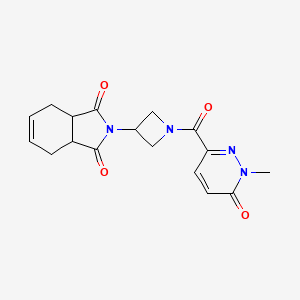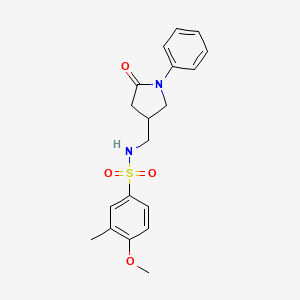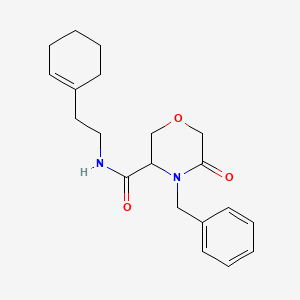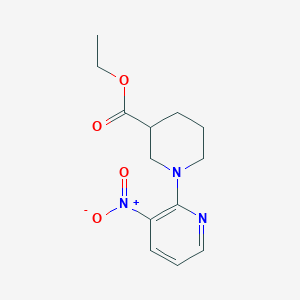
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O4S and its molecular weight is 486.55. The purity is usually 95%.
BenchChem offers high-quality 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, significantly outperforming the positive control 5-FU in terms of potency against various cancer cell lines. These compounds showed selective activities towards CNS, renal, and breast cancer cell lines, highlighting their potential as promising antitumor agents (Al-Suwaidan et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Compounds derived from 1,3,4-oxadiazole and quinazolin-4(3H)-one frameworks have shown promising antimicrobial and anti-proliferative activities. Specifically, piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, while certain compounds exhibited potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, and breast cancer (Al-Wahaibi et al., 2021).
Antioxidant and Cytotoxic Activity
Hybrid molecules incorporating quinazolin-4(3H)-one and polyphenolic compounds have been developed, exhibiting significant antioxidant and cytotoxic activities. These compounds showed higher cytotoxicity against cancerous cell types and high compatibility with normal cells. The addition of a third phenolic group in these molecules substantially influenced their antioxidant activity (Pele et al., 2022).
Synthesis and Biological Evaluation
A variety of quinazolinone derivatives have been synthesized and evaluated for their biological activities. These studies focused on developing compounds with improved anti-inflammatory, anticonvulsant, and antimicrobial properties. For instance, quinazolinone-oxadiazole conjugates have been assessed for their cytotoxic effects against cancer cell lines, indicating their potential in cancer therapy (Hassanzadeh et al., 2019).
Antihistaminic Agents
Novel quinazolin-4(3H)-one derivatives have been explored as potential H1-antihistaminic agents. These compounds demonstrated significant protection against histamine-induced bronchospasm in animal models, with one compound showing negligible sedation compared to the reference standard chlorpheniramine maleate. This suggests the potential of these derivatives as new H1-antihistaminic agents with reduced side effects (Alagarsamy & Parthiban, 2013).
特性
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-16-8-10-17(11-9-16)30-25(31)19-6-4-5-7-21(19)27-26(30)35-15-23-28-24(29-34-23)20-13-12-18(32-2)14-22(20)33-3/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOOBASFCAVOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2437363.png)


![2-((6-(pyrrolidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2437369.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2437371.png)


![1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2437374.png)
![2-[(1-Cyclopentyl-4-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2437375.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437379.png)
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2437381.png)